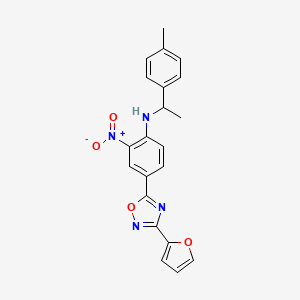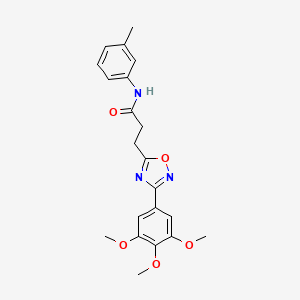
1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide is a compound that belongs to the class of sulfonamides. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting various enzymes and pathways involved in cancer cell proliferation, inflammation, and fungal growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. The compound has also been shown to inhibit the growth of various fungal species by inhibiting the activity of fungal enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and it can be obtained in high purity and yield. Additionally, the compound has shown promising results in various in vitro and in vivo studies, indicating its potential as a therapeutic agent. However, the compound has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide has several potential future directions for scientific research. One potential direction is to further investigate the compound's mechanism of action and identify its molecular targets. Another potential direction is to explore the compound's potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, future studies could focus on optimizing the compound's pharmacokinetic properties to improve its bioavailability and efficacy. Finally, future studies could explore the potential of the compound as a lead compound for drug discovery and development.
Métodos De Síntesis
The synthesis of 1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide involves the reaction of 3-methoxyaniline and 1-benzoyl-5-chloroindoline in the presence of a base. The reaction leads to the formation of the intermediate compound, which is then treated with sulfamic acid to yield the final product. The synthesis method has been optimized to obtain a high yield of the compound with high purity.
Aplicaciones Científicas De Investigación
1-benzoyl-N-(3-methoxyphenyl)indoline-5-sulfonamide has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results as a potential anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. The compound has also shown potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines. Additionally, the compound has shown potential as a potential antifungal agent, with studies showing its ability to inhibit the growth of various fungal species.
Propiedades
IUPAC Name |
1-benzoyl-N-(3-methoxyphenyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-28-19-9-5-8-18(15-19)23-29(26,27)20-10-11-21-17(14-20)12-13-24(21)22(25)16-6-3-2-4-7-16/h2-11,14-15,23H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMZUTUBSCFJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

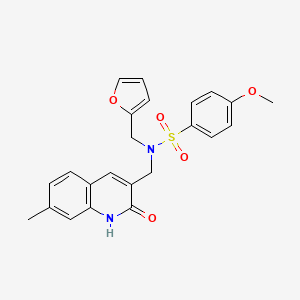
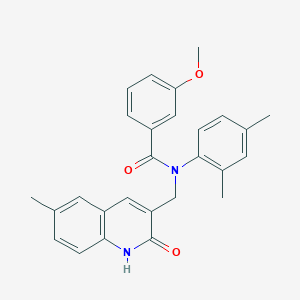


![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7699553.png)


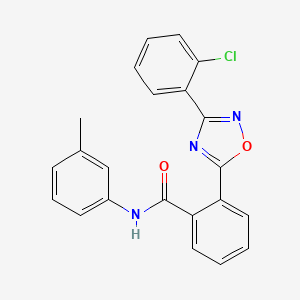
![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)
